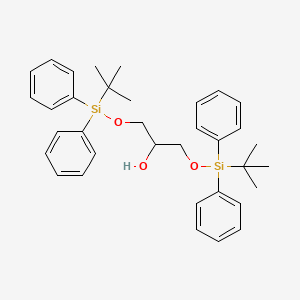

1,3-di-O-tert-butyldiphenylsilylglycerol

Beschreibung

1,3-Di-O-tert-butyldiphenylsilylglycerol is a synthetic glycerol derivative in which the hydroxyl groups at the 1- and 3-positions are protected by tert-butyldiphenylsilyl (TBDPS) groups. This compound is commonly utilized in organic synthesis as an intermediate for constructing enantiopure glycerolipids, phospholipids, or other chiral molecules due to the steric bulk and stability of the TBDPS protecting group. The tert-butyldiphenylsilyl moiety enhances solubility in non-polar solvents and provides resistance to acidic and basic conditions, making it ideal for multi-step synthetic pathways .

Eigenschaften

IUPAC Name |

1,3-bis[[tert-butyl(diphenyl)silyl]oxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H44O3Si2/c1-34(2,3)39(30-19-11-7-12-20-30,31-21-13-8-14-22-31)37-27-29(36)28-38-40(35(4,5)6,32-23-15-9-16-24-32)33-25-17-10-18-26-33/h7-26,29,36H,27-28H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXSFADJOJNBOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H44O3Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

1,3-di-O-tert-butyldiphenylsilylglycerol can be synthesized through several methods. One common synthetic route involves the protection of glycerol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole . The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through column chromatography to obtain the desired compound.

Analyse Chemischer Reaktionen

1,3-di-O-tert-butyldiphenylsilylglycerol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding aldehydes or ketones.

Reduction: It can be reduced using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

Wissenschaftliche Forschungsanwendungen

1,3-di-O-tert-butyldiphenylsilylglycerol has several applications in scientific research:

Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing for selective reactions on other parts of the molecule.

Biology: This compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

Medicine: It plays a role in the development of drug delivery systems and prodrugs.

Industry: It is employed in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,3-di-O-tert-butyldiphenylsilylglycerol involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection prevents unwanted reactions at these sites, allowing for selective modifications elsewhere on the molecule. The tert-butyldiphenylsilyl groups can be removed under specific conditions, revealing the original hydroxyl functionalities .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Glycerol Derivatives

Functional Group Variations

The key distinction between 1,3-di-O-tert-butyldiphenylsilylglycerol and analogous compounds lies in the choice of protecting groups and their positions on the glycerol backbone. Below is a comparative analysis:

Key Observations :

- Stability : The TBDPS group in 1,3-di-O-TBDPS-glycerol offers superior stability under acidic/basic conditions compared to benzyl or acyl groups, which are more labile .

- Steric Effects: The bulky TBDPS group impedes nucleophilic attacks at protected positions, enabling selective functionalization at the unprotected 2-OH position. This contrasts with 1,3-dilinolenin, where unsaturated acyl chains introduce conformational flexibility .

- Solubility : Unlike DOPC, which forms micelles in aqueous systems, 1,3-di-O-TBDPS-glycerol is exclusively soluble in organic solvents like toluene or THF, limiting its use in biological systems but favoring synthetic chemistry applications .

Research Findings and Data

Spectroscopic Characterization

Commercial Availability

Biologische Aktivität

1,3-di-O-tert-butyldiphenylsilylglycerol is a silane derivative of glycerol that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure, characterized by the presence of bulky tert-butyldiphenylsilyl groups, enhances its stability and solubility, making it a valuable compound for research and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Molecular Weight: 318.53 g/mol

CAS Number: 1096143-XX-X

The bulky tert-butyldiphenylsilyl groups provide steric protection to the hydroxyl functionalities of glycerol, which may influence its biological interactions and reactivity.

The biological activity of 1,3-di-O-tert-butyldiphenylsilylglycerol is primarily attributed to its ability to modulate various biochemical pathways. The compound has been shown to interact with specific enzymes and receptors, leading to alterations in cellular signaling processes.

- Enzyme Inhibition: Studies indicate that the compound can inhibit certain enzymes involved in lipid metabolism, potentially influencing pathways related to obesity and diabetes.

- Receptor Modulation: It may act as a modulator of G-protein coupled receptors (GPCRs), which are critical in numerous physiological processes.

Biological Activity

Research has demonstrated several biological activities associated with 1,3-di-O-tert-butyldiphenylsilylglycerol:

- Antioxidant Properties: The compound exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative stress in cellular models.

- Anti-inflammatory Effects: In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Neuroprotective Effects: Preliminary research indicates neuroprotective properties, potentially beneficial in neurodegenerative conditions.

Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of 1,3-di-O-tert-butyldiphenylsilylglycerol using DPPH and ABTS assays. The results indicated a dose-dependent reduction in free radical levels, outperforming some standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 65 |

| 100 | 75 | 85 |

Study 2: Anti-inflammatory Activity

In a cellular model of inflammation induced by lipopolysaccharide (LPS), treatment with 1,3-di-O-tert-butyldiphenylsilylglycerol significantly reduced TNF-alpha levels by approximately 40% compared to control groups.

| Treatment Group | TNF-alpha Levels (pg/mL) |

|---|---|

| Control | 200 |

| LPS Only | 300 |

| LPS + Compound (50 µM) | 180 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.